2-(Aminomethyl)-1-cyclobutylbutan-1-ol

Description

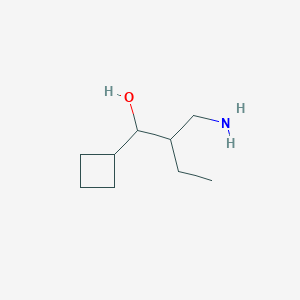

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

2-(aminomethyl)-1-cyclobutylbutan-1-ol |

InChI |

InChI=1S/C9H19NO/c1-2-7(6-10)9(11)8-4-3-5-8/h7-9,11H,2-6,10H2,1H3 |

InChI Key |

PARNROLJVUAKAO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)C(C1CCC1)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Aminomethyl 1 Cyclobutylbutan 1 Ol

Chemo- and Regioselective Routes to 2-(Aminomethyl)-1-cyclobutylbutan-1-ol

The construction of this compound requires the precise installation of an aminomethyl group and a butyl carbinol moiety onto a cyclobutane (B1203170) core. Chemo- and regioselectivity are paramount to avoid undesired side reactions and to ensure the correct connectivity of the final product. A plausible retrosynthetic analysis suggests a key intermediate such as a cyclobutyl ketone, which can be functionalized in a stepwise manner.

One potential chemo- and regioselective route begins with a [2+2] cycloaddition to form the cyclobutane ring, a common strategy for synthesizing such structures. For instance, a visible-light-catalyzed intermolecular cross [2+2] cycloaddition of an enyne with an alkene can produce functionalized cyclobutanes with high efficiency and selectivity. nih.gov Following the formation of a suitable cyclobutane precursor, a sequence of reactions can be employed to introduce the desired functional groups.

A proposed synthetic pathway could involve the following steps:

Formation of a Cyclobutyl Ketone Precursor: A key intermediate, 1-cyclobutyl-2-(phthalimidomethyl)butan-1-one, can be synthesized. This can be achieved through various methods, including the acylation of a cyclobutane derivative or the functionalization of a pre-existing cyclobutanone.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced in a protected form to prevent interference with subsequent reactions. The Gabriel synthesis, for example, offers a classic and reliable method for introducing a primary amine via a phthalimide (B116566) intermediate.

Carbonyl Group Modification: The ketone can then be subjected to a Grignard reaction with butylmagnesium bromide to introduce the butyl group, followed by reduction to the corresponding alcohol. The regioselectivity of this addition is dictated by the electrophilic nature of the carbonyl carbon.

Deprotection: Finally, removal of the protecting group from the amine, for instance, through hydrazinolysis of the phthalimide, would yield the target molecule, this compound.

The selectivity in these steps is crucial. For example, the Grignard addition is highly regioselective for the ketone carbonyl. The use of a protecting group for the amine is a key chemoselective strategy.

Enantioselective Synthesis of Chiral Stereoisomers of this compound

The presence of at least two stereocenters in this compound means that it can exist as multiple stereoisomers. Enantioselective synthesis aims to produce a single enantiomer, which is often crucial for biological applications.

Asymmetric catalysis can be employed at various stages of the synthesis to establish the desired stereochemistry. One approach is the enantioselective addition of an organometallic reagent to a prochiral ketone. For instance, a chiral ligand can be used to modify a metal catalyst, such as zinc or copper, to direct the addition of a butyl group to a cyclobutyl ketone precursor from one face of the molecule. acs.org

Another powerful strategy involves the asymmetric hydrogenation of a prochiral aminoketone. nih.govresearchgate.net Chiral catalysts, often based on transition metals like ruthenium or rhodium complexed with chiral ligands, can achieve high enantioselectivity in the reduction of the ketone to the alcohol. researchgate.net

Table 1: Illustrative Enantioselective Reduction of a Prochiral Aminoketone Precursor

| Catalyst/Reagent | Ligand | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| RuCl₂(PPh₃)₃ | (S)-BINAP | Methanol | 25 | 95 | 98 |

| Rh(COD)₂BF₄ | (R,R)-Me-DuPhos | THF | 0 | 92 | 96 |

| CBS Catalyst | (S)-2-Methyl-CBS | Toluene | -20 | 98 | 99 |

When a molecule already contains a stereocenter, diastereoselective reactions can be used to control the formation of a new stereocenter. This can be achieved through either substrate control, where the existing stereocenter directs the approach of the reagent, or reagent control, where a chiral reagent selectively reacts with one diastereotopic face of the molecule.

In the synthesis of this compound, if a chiral cyclobutane precursor is used, the reduction of the ketone or the addition of the butyl group can be influenced by the stereochemistry of the adjacent aminomethyl-bearing carbon. For example, chelation control can be employed where a metal ion coordinates to both the carbonyl oxygen and a heteroatom in the aminomethyl group, leading to a rigid cyclic transition state that favors the approach of a nucleophile from a specific direction.

Alternatively, a diastereoselective reduction of the ketone can be achieved using a bulky reducing agent that preferentially attacks the less sterically hindered face of the carbonyl group. The stereochemical outcome will depend on the relative stereochemistry of the substituents on the cyclobutane ring.

Table 2: Hypothetical Diastereoselective Reduction of a Chiral Cyclobutyl Ketone

| Reducing Agent | Additive | Solvent | Temp (°C) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| NaBH₄ | CeCl₃ | Methanol | -78 | 85:15 |

| L-Selectride® | - | THF | -78 | 95:5 |

| K-Selectride® | - | THF | -78 | 98:2 |

Green Chemistry Principles Applied to this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry, such as the use of alternative solvents, maximizing atom economy, and minimizing waste, are increasingly being applied to the synthesis of complex molecules. rsc.org

Many organic reactions can be performed under solvent-free conditions or in more environmentally benign solvents like water or ionic liquids. For example, the synthesis of amino alcohols can be achieved through the ring-opening of epoxides with amines under solvent-free conditions, often with high yields and regioselectivity. While not directly applicable to the proposed ketone-based route, this highlights a green approach to forming the amino alcohol functionality.

For the proposed synthesis of this compound, steps such as the Grignard reaction, which typically require ethereal solvents, could be investigated in alternative media. Furthermore, catalytic reactions often allow for milder reaction conditions and can sometimes be performed in greener solvents.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov Reactions with high atom economy, such as addition reactions, are preferred over those that generate stoichiometric byproducts, like elimination or substitution reactions. The Environmental Factor (E-factor) is another metric that quantifies the amount of waste generated per unit of product. chembam.com

Table 3: Comparison of Atom Economy and E-Factor for a Key Reduction Step

| Reaction | Stoichiometry | Atom Economy (%) | E-Factor (approx.) |

|---|---|---|---|

| Catalytic Hydrogenation | Substrate + H₂ (cat. Ru) → Product | 100 | < 1 (solvent waste) |

| NaBH₄ Reduction | 4 Substrate + NaBH₄ + 4 H₂O → 4 Product + NaB(OH)₄ | ~85 | 5-50 (reagent and workup waste) |

By carefully selecting each synthetic step with these principles in mind, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Flow Chemistry and Automated Synthesis of this compound

The integration of continuous flow chemistry and automated synthesis platforms offers significant advantages for the preparation of complex chiral molecules like this compound. These technologies can enhance reaction efficiency, safety, and scalability while enabling rapid optimization of reaction parameters.

Flow chemistry, characterized by the continuous pumping of reagents through a network of tubes and reactors, provides precise control over reaction conditions such as temperature, pressure, and residence time. For the synthesis of a molecule with the structural complexity of this compound, a modular flow setup could be envisioned. A key step in the synthesis would be the construction of the cyclobutane ring, which can be efficiently achieved through photochemical [2+2] cycloadditions in a flow reactor. ucd.ie The use of high-power LED technology in conjunction with a continuous flow setup allows for a more energy-efficient and scalable approach compared to traditional batch photochemical reactions. ucd.ie For instance, a flow process could be designed for the cycloaddition of a suitable alkene and alkyne to generate a cyclobutene (B1205218) precursor, which can then be hydrogenated in a subsequent flow module to yield the saturated cyclobutane core. almacgroup.com

The subsequent functionalization of the cyclobutane ring to introduce the aminomethyl and 1-hydroxybutyl groups could also be performed in a continuous flow manner. For example, the introduction of the amino functionality could be achieved through methods such as the iron-catalyzed [2+2] cycloaddition of enamines or related nitrogen-containing starting materials. nih.gov The formation of the chiral alcohol moiety could be accomplished via asymmetric hydrogenation of a corresponding ketone precursor, a reaction that has been shown to be highly efficient for the synthesis of chiral cyclic amino alcohols. nih.gov

Automated synthesis platforms can be coupled with flow reactors to accelerate the optimization of these multi-step sequences. These platforms allow for high-throughput screening of catalysts, solvents, and other reaction parameters to identify the optimal conditions for both yield and stereoselectivity. By systematically varying these parameters, a vast experimental space can be explored in a fraction of the time required for traditional manual optimization.

| Parameter | Traditional Batch Synthesis | Flow Chemistry & Automated Synthesis |

| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. |

| Scalability | Often challenging and requires significant process redevelopment. | Readily scalable by extending the operation time or using larger reactors. |

| Safety | Handling of hazardous intermediates and reagents in large quantities. | Small reaction volumes at any given time enhance safety. |

| Optimization | Time-consuming and resource-intensive manual process. | Rapid optimization through automated high-throughput screening. |

Total Synthesis Strategies Utilizing this compound as a Key Intermediate

The unique structural features of this compound, namely the presence of a conformationally restricted cyclobutane ring and multiple stereocenters, make it an attractive building block for the total synthesis of more complex and biologically active molecules. The cyclobutane motif is found in a variety of natural products, and its incorporation can impart unique pharmacological properties. rsc.org

One potential application of this compound as a key intermediate is in the synthesis of complex alkaloids or terpenoids containing a four-membered ring. The amino and alcohol functionalities provide convenient handles for further elaboration of the molecular scaffold. For instance, the primary amine could be acylated or alkylated to introduce new side chains, while the secondary alcohol could be oxidized, inverted, or used as a nucleophile in subsequent bond-forming reactions.

Furthermore, the strained nature of the cyclobutane ring can be exploited in ring-opening or ring-expansion reactions to generate more complex carbocyclic or heterocyclic systems. epfl.ch For example, under specific conditions, the cyclobutane ring could undergo a stereospecific ring-opening to introduce linear chains with defined stereochemistry, which could then be cyclized to form larger rings.

The development of synthetic routes that utilize C–H functionalization logic could also be applied to intermediates derived from this compound. nih.gov This strategy allows for the direct installation of functional groups at positions that would be difficult to access through traditional methods, thereby streamlining the synthesis of complex natural products. baranlab.org

| Synthetic Strategy | Application to this compound Intermediate |

| Convergent Synthesis | The pre-synthesized chiral intermediate can be coupled with other complex fragments to rapidly build molecular complexity. |

| Ring-Opening/Expansion | The strained cyclobutane ring can be selectively opened or expanded to form larger and more diverse carbocyclic or heterocyclic scaffolds. |

| C–H Functionalization | The existing stereocenters can direct the stereoselective functionalization of C–H bonds on the cyclobutane ring or its substituents. |

| Diastereoselective Reactions | The chiral centers of the intermediate can influence the stereochemical outcome of subsequent reactions, enabling the synthesis of diastereomerically pure products. |

Advanced Spectroscopic and Crystallographic Structural Elucidation of 2 Aminomethyl 1 Cyclobutylbutan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Stereochemical Analysis

High-resolution NMR spectroscopy is an indispensable tool for the complete assignment of proton (¹H) and carbon (¹³C) signals and for providing insights into the stereochemical arrangement of 2-(Aminomethyl)-1-cyclobutylbutan-1-ol.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

A suite of two-dimensional (2D) NMR experiments is employed to overcome the limitations of one-dimensional spectra, especially in complex molecules with overlapping signals.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be critical in tracing the spin systems within the butyl chain and the cyclobutyl ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This technique provides a definitive assignment of the carbon signals based on the already assigned proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as connecting the butyl chain and the aminomethyl group to the cyclobutyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the stereochemistry and spatial proximity of atoms. Through-space correlations between protons that are close in space, but not necessarily through bonds, can help in establishing the relative configuration of the chiral centers and the preferred conformation of the molecule in solution.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. Actual experimental values would be necessary for a definitive assignment.

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |

| CH-OH | ~3.5 | ~75 | COSY with CH₂ of butyl and CH of cyclobutyl; HMBC to adjacent carbons |

| CH₂-CH₂-CH₃ | ~1.4 | ~30 | COSY with CH-OH and CH₃ |

| CH₂-CH₃ | ~1.3 | ~20 | COSY with CH₂ and CH₃ |

| CH₃ | ~0.9 | ~14 | COSY with CH₂ |

| CH (cyclobutyl) | ~2.0 | ~45 | COSY with adjacent CH₂ in ring and CH-OH; HMBC to aminomethyl C |

| CH₂ (cyclobutyl, x3) | ~1.7-1.9 | ~25-30 | COSY correlations within the ring |

| CH₂-NH₂ | ~2.8 | ~48 | HMBC to CH of cyclobutyl |

| NH₂ | Variable | - | |

| OH | Variable | - |

Dynamic NMR for Conformational Exchange Studies

The cyclobutyl ring of this compound is not planar and can undergo ring-puckering, leading to conformational exchange. figshare.com Dynamic NMR (DNMR) studies, involving variable-temperature NMR experiments, can provide valuable information on the energy barriers associated with these conformational changes. By monitoring the coalescence of NMR signals at different temperatures, the kinetics of the ring-flipping process can be determined.

Mass Spectrometry (MS) for Precise Molecular Formula Determination and Fragmentation Pathway Mapping

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of this compound. This is crucial for confirming the molecular formula of the compound and distinguishing it from isomers.

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | 172.1701 | Experimental data required | Calculated from observed data |

| [M+Na]⁺ | 194.1521 | Experimental data required | Calculated from observed data |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure, helping to confirm the connectivity of the atoms. For this compound, characteristic fragmentation pathways would likely involve the loss of water from the alcohol group, cleavage of the butyl chain, and fragmentation of the cyclobutyl ring. Analysis of these pathways provides robust confirmation of the proposed structure.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation of this compound and its Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously determine the absolute configuration of its stereocenters, provided a suitable crystal is obtained. researchgate.net Furthermore, it reveals precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the crystalline state. The formation of derivatives may be necessary to facilitate crystallization and to introduce a heavy atom for the determination of absolute stereochemistry.

| Parameter | Value |

| Crystal System | Experimental data required |

| Space Group | Experimental data required |

| Unit Cell Dimensions | Experimental data required |

| Bond Lengths (Å) | Experimental data required |

| Bond Angles (°) | Experimental data required |

| Torsion Angles (°) | Experimental data required |

Chiroptical Spectroscopy for Elucidating Stereoisomeric Purity and Absolute Configuration

Chiroptical techniques are indispensable in stereochemistry, offering detailed insights into the absolute configuration and solution-state conformation of chiral molecules. These methods rely on the interaction of chiral substances with polarized light, providing information that is exquisitely sensitive to the molecule's three-dimensional structure. For a molecule like this compound, which contains stereogenic centers, chiroptical spectroscopy is essential for a complete structural characterization. The combination of experimental measurements with quantum-mechanical calculations has become a robust approach for the unambiguous assignment of absolute configuration.

Electronic Circular Dichroism (ECD) spectroscopy is an absorption technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov This differential absorption (ΔA) is plotted as a function of wavelength, resulting in an ECD spectrum. The resulting spectrum is not only dependent on the intrinsic properties of the chiral molecule but also on its conformation, temperature, pH, and the solvent used. nih.gov

For this compound, the primary chromophores are the amino (-NH₂) and hydroxyl (-OH) groups. These saturated chromophores exhibit weak electronic transitions in the far-UV region, which can make direct ECD analysis challenging. However, the ECD spectrum is highly sensitive to the conformation of the entire molecule, as the chiral environment perturbs these electronic transitions. nih.gov

To overcome the challenge of weak chromophores, derivatization with an auxiliary chromophore can be employed. For vicinal amino alcohols, dirhodium tetraacetate (Rh₂(OAc)₄) is an effective auxiliary chromophore that can be introduced in situ. researchgate.net The chirality of the this compound ligand would be transferred to the newly formed metal complex, resulting in characteristic ECD spectra that can be used for stereochemical assignment. researchgate.net

Hypothetical ECD Data for a Stereoisomer of this compound

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| 200 | +5.2 |

| 210 | +8.9 |

| 220 | +4.1 |

| 230 | -2.5 |

| 240 | -6.7 |

| 250 | -3.0 |

Note: This data is hypothetical and serves to illustrate the typical presentation of ECD results.

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. vlabs.ac.inlibretexts.org An ORD spectrum is a plot of the specific rotation versus the wavelength. vlabs.ac.in The phenomenon of ORD is closely related to ECD, and together they provide a comprehensive picture of a molecule's chiroptical properties. yale.edu

In regions of the spectrum where the molecule does not absorb light, the ORD curve will be a plain curve, showing a steady increase or decrease in rotation with decreasing wavelength. vlabs.ac.in However, in the vicinity of an absorption band of a chromophore, the ORD curve will exhibit anomalous behavior, characterized by a peak and a trough. This phenomenon is known as the Cotton effect. vlabs.ac.inlibretexts.org The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule.

Hypothetical ORD Data for a Stereoisomer of this compound

| Wavelength (nm) | Specific Rotation ([α]) |

| 589 (Na D-line) | +15.2° |

| 450 | +28.5° |

| 350 | +55.1° |

| 280 | +120.7° |

| 250 | -85.3° |

| 230 | -40.9° |

Note: This data is hypothetical and illustrates a positive Cotton effect, with the specific rotation values changing significantly around the absorption maximum.

Computational and Theoretical Investigations of 2 Aminomethyl 1 Cyclobutylbutan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

No published DFT studies on 2-(Aminomethyl)-1-cyclobutylbutan-1-ol are available. Such studies would typically provide insights into the molecule's electronic properties, such as HOMO-LUMO energy gaps, electrostatic potential maps, and Mulliken charge distributions. These calculations could also predict spectroscopic data (e.g., IR, NMR spectra) and reactivity descriptors.

Conformational Analysis and Potential Energy Surfaces of this compound

There are no specific conformational analyses or potential energy surface maps for this compound in the public domain. A conformational analysis would identify the most stable three-dimensional arrangements of the molecule by exploring the rotation around its single bonds and the puckering of the cyclobutane (B1203170) ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Interactions (Focus on Structural Descriptors)

There are no QSAR models that specifically include this compound. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this particular molecule, this would involve calculating various structural descriptors and correlating them with a hypothetical biological endpoint.

Mechanistic Predictions of Reactions Involving this compound via Computational Transition State Analysis

No computational studies on the reaction mechanisms involving this compound have been published. Transition state analysis is a computational method used to determine the energy barriers and pathways of chemical reactions, providing detailed insights into how the molecule might be synthesized or how it might react with other chemical species.

Chemical Reactivity and Mechanistic Studies of 2 Aminomethyl 1 Cyclobutylbutan 1 Ol

Reactions of the Amine Functionality: Alkylation, Acylation, and Derivatization Pathways

The primary amine group in 2-(aminomethyl)-1-cyclobutylbutan-1-ol is a nucleophilic center, readily participating in a variety of reactions.

Alkylation: The nitrogen atom's lone pair of electrons allows it to act as a nucleophile and attack alkyl halides in an SN2 reaction. However, the initial alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to subsequent alkylations and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com This lack of selectivity can be a significant challenge in synthetic applications. The rate of alkylation is influenced by the steric bulk of both the amine and the alkylating agent. youtube.com For a sterically hindered primary amine like the one in the title compound, the reaction rate may be slower compared to less hindered amines. youtube.com

To achieve selective monoalkylation, specific strategies may be employed, such as using a large excess of the primary amine or employing a competitive deprotonation/protonation strategy to keep the more reactive secondary amine protonated and thus non-nucleophilic. researchgate.net

Acylation: In contrast to alkylation, acylation of the primary amine is a highly controlled and synthetically useful reaction. Primary amines react readily with acyl chlorides or acid anhydrides to form stable N-substituted amides. orgoreview.comtestbook.com The reaction proceeds via a nucleophilic acyl substitution mechanism. orgoreview.com The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which prevents further acylation. orgoreview.comtestbook.com A base, such as pyridine (B92270) or NaOH, is often added to neutralize the acidic byproduct (e.g., HCl) formed during the reaction. orgoreview.com

Derivatization Pathways: For analytical purposes, the primary amine can be derivatized to introduce a chromophore or fluorophore, enabling detection by techniques like HPLC. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride. thermofisher.comlibretexts.org OPA reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. nih.govnih.gov FMOC-Cl also forms stable, fluorescent derivatives with primary amines. thermofisher.com These derivatization reactions are typically fast and proceed under mild conditions. thermofisher.com

| Reaction Type | Reagent | Typical Product | Key Considerations |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Mixture of primary, secondary, tertiary amines, and quaternary ammonium salt | Poor selectivity; over-alkylation is common. masterorganicchemistry.com Reaction rate is sensitive to steric hindrance. youtube.com |

| Acylation | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | N-substituted Amide | Highly selective for mono-acylation. orgoreview.comtestbook.com Product is a stable, neutral amide. testbook.com |

| Derivatization (for analysis) | OPA, FMOC-Cl, Dansyl Chloride | Fluorescent or UV-active derivative | Enables sensitive detection. thermofisher.com Reactions are typically rapid and occur under mild conditions. thermofisher.com |

Cyclobutyl Ring Chemistry: Ring Expansion, Contraction, and Cleavage Reactions

The cyclobutane (B1203170) ring is characterized by significant ring strain, which arises from both angle strain (C-C-C bond angles of ~90° instead of the ideal 109.5°) and torsional strain from eclipsing hydrogen atoms. libretexts.orgmasterorganicchemistry.comwikipedia.org This inherent strain of approximately 26.3 kcal/mol makes the cyclobutane ring more susceptible to ring-opening reactions than larger, less strained rings like cyclohexane. wikipedia.org

Ring Cleavage: Under thermal or photochemical conditions, the cyclobutane ring can undergo cleavage. For instance, the thermal decomposition of cyclobutane itself yields two molecules of ethylene (B1197577). arxiv.org While specific studies on this compound are not available, it is plausible that under sufficient thermal stress, the cyclobutyl ring could fragment, although the presence of substituents would likely lead to a more complex mixture of products.

Ring Expansion and Contraction: Carbocationic rearrangements are common pathways for ring expansion and contraction in cyclic systems. If a carbocation were generated adjacent to the cyclobutyl ring (for example, through dehydration of the tertiary alcohol under strongly acidic conditions followed by protonation of the resulting alkene), a rearrangement could occur. A Wagner-Meerwein shift could lead to the expansion of the four-membered ring to a more stable five-membered cyclopentyl ring. Conversely, under specific conditions, ring contraction of cyclobutyl derivatives to cyclopropylmethyl systems can also occur, often driven by the formation of a stabilized intermediate.

The reactivity of the cyclobutane ring is a key feature of its chemistry, offering pathways to different ring systems that are not as readily accessible from unstrained precursors. quora.com

Stereoelectronic Effects on the Reactivity Profile of this compound

Stereoelectronic effects, which relate to the influence of orbital alignment on the reactivity and stability of a molecule, are crucial for understanding the behavior of this compound. The cyclobutane ring is not planar but adopts a puckered conformation to alleviate some of the torsional strain. masterorganicchemistry.com This puckering creates pseudo-axial and pseudo-equatorial positions for the substituents on the ring.

The relative orientation of the aminomethyl and hydroxyl groups, dictated by the conformation of the cyclobutyl ring and the stereocenter at the carbinol carbon, will influence intramolecular interactions. For instance, intramolecular hydrogen bonding between the amine and alcohol groups is possible. The strength of this interaction would depend on the specific conformation adopted, which in turn affects the acidity of the alcohol and the basicity of the amine.

Furthermore, the alignment of the C-N and C-O bonds with the strained C-C bonds of the cyclobutyl ring can influence reactivity. For example, in a transition state for a reaction involving the amine or alcohol, orbital overlap with the sigma bonds of the ring could either stabilize or destabilize the transition state, thus affecting the reaction rate. Such effects are known to be significant in controlling the stereochemical outcome of reactions in cyclic systems.

Kinetics and Thermodynamics of Key Transformations Involving this compound

While specific kinetic and thermodynamic data for this compound are not available in the literature, the principles governing its key transformations can be discussed.

Kinetics:

Esterification: The slow rate of esterification of tertiary alcohols is a kinetic barrier due to a high activation energy resulting from steric hindrance. quora.com

Cyclobutane Ring Opening: The thermal ring-opening of cyclobutane has a high activation enthalpy (ΔH‡) of approximately 62.7 kcal/mol, indicating that significant energy is required to overcome the kinetic barrier for this unimolecular reaction. arxiv.org The presence of substituents can alter this activation energy. nih.govresearchgate.net

Thermodynamics:

Esterification: Esterification is typically a reversible process, and the position of the equilibrium is governed by the change in Gibbs free energy (ΔG). sparkl.me While often slightly exothermic, the entropy change can be small, leading to an equilibrium constant close to 1. jchr.orgmdpi.com To drive the reaction to completion, one of the products (usually water) is removed.

Cyclobutane Ring Cleavage: The cleavage of the cyclobutane ring is thermodynamically favorable due to the release of significant ring strain. wikipedia.org For example, the decomposition of cyclobutane to two ethylene molecules is highly exothermic. This thermodynamic driving force is the basis for the characteristic reactivity of strained four-membered rings.

| Reaction | Parameter Type | General Value/Observation | Relevance to Target Compound |

|---|---|---|---|

| Amine Alkylation (Primary vs. Secondary) | Kinetics (k₂/k₁ ratio) | Often ~0.5 or higher, leading to mixtures | Predicts that selective mono-alkylation will be challenging. nih.gov |

| Tertiary Alcohol Esterification | Kinetics | High activation energy | Explains the slow reaction rate due to steric hindrance. quora.com |

| Cyclobutane Ring Opening | Kinetics (Activation Enthalpy) | ~62.7 kcal/mol for unsubstituted cyclobutane | Indicates a high thermal barrier for ring cleavage. arxiv.org |

| Cyclobutane Ring Opening | Thermodynamics (Ring Strain) | ~26.3 kcal/mol | Provides a strong thermodynamic driving force for ring-opening reactions. wikipedia.org |

| Esterification | Thermodynamics (Equilibrium) | Reversible, often requires removal of water to favor product | Highlights a key strategy for synthesizing esters from the alcohol group. mdpi.com |

Design and Synthesis of Functional Analogues and Derivatives of 2 Aminomethyl 1 Cyclobutylbutan 1 Ol

Scaffold Modification Strategies for Enhanced Molecular Properties

Scaffold modification, a key strategy in drug discovery, involves altering the core structure of a lead compound to improve its pharmacological profile. For 2-(aminomethyl)-1-cyclobutylbutan-1-ol, several scaffold modification strategies can be envisioned to enhance properties such as potency, selectivity, and pharmacokinetic parameters.

One common approach is ring distortion or expansion . The cyclobutane (B1203170) moiety, with its inherent ring strain, can be replaced with larger or smaller cycloalkane rings (e.g., cyclopropane, cyclopentane (B165970), cyclohexane). This modification can influence the spatial orientation of the substituents and thereby affect binding affinity to biological targets. For instance, expanding the cyclobutane to a cyclopentane ring could provide a more favorable vector for a substituent to interact with a specific pocket in a receptor.

Another strategy is bioisosteric replacement . Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. In the context of the this compound scaffold, the cyclobutane ring could be replaced by heterocyclic rings such as oxetane, azetidine, or tetrahydrofuran. These changes can impact polarity, hydrogen bonding capacity, and metabolic stability. For example, the introduction of a heteroatom like oxygen in an oxetane ring can act as a hydrogen bond acceptor, potentially leading to new interactions with a biological target.

Scaffold hopping is a more advanced strategy where the core scaffold is replaced by a structurally different moiety while retaining the original pharmacophoric features. nih.gov This can lead to the discovery of novel intellectual property and improved drug-like properties. For this compound, a scaffold hop might involve replacing the cyclobutyl-butan-1-ol core with a bicyclic system or a more rigid aromatic scaffold that maintains the relative orientation of the aminomethyl and hydroxyl groups.

| Modification Strategy | Rationale | Potential Impact on Molecular Properties |

| Ring Expansion/Contraction | Altering spatial arrangement of substituents | Improved binding affinity and selectivity |

| Bioisosteric Replacement | Modulating physicochemical properties | Enhanced solubility, metabolic stability, and target interactions |

| Scaffold Hopping | Exploring novel chemical space | Discovery of new intellectual property, improved ADME properties |

Installation of Diverse Functional Groups for Structure-Property Relationship Studies

To systematically explore the structure-property relationships of this compound, the installation of diverse functional groups at specific positions is crucial. The primary amine, the hydroxyl group, and the aliphatic chain provide convenient handles for chemical modification.

N-Functionalization of the Aminomethyl Group: The primary amine is a key site for derivatization. Acylation with various carboxylic acids can introduce a wide range of substituents, from small alkyl chains to bulky aromatic groups. Sulfonylation with different sulfonyl chlorides offers another avenue to probe the electronic and steric requirements of the binding pocket. Reductive amination can be employed to introduce secondary or tertiary amines, which can alter the basicity and hydrogen bonding potential of the molecule.

O-Functionalization of the Hydroxyl Group: The secondary alcohol can be converted to ethers or esters. Etherification with different alkyl halides can introduce lipophilic groups, potentially enhancing membrane permeability. Esterification can be used to create prodrugs that are cleaved in vivo to release the active parent compound.

Modification of the Butyl Chain: The n-butyl group can be varied in length and branching. Shortening or lengthening the alkyl chain can probe the dimensions of a hydrophobic binding pocket. Introducing branching or unsaturation can impose conformational constraints on the molecule.

A systematic study involving these modifications would generate a library of analogues, and their biological evaluation would provide a detailed understanding of the SAR.

| Position of Modification | Type of Functional Group | Synthetic Method | Rationale for Modification |

| Aminomethyl Group | Amides, Sulfonamides, Secondary/Tertiary Amines | Acylation, Sulfonylation, Reductive Amination | Modulate basicity, hydrogen bonding, and steric bulk |

| Hydroxyl Group | Ethers, Esters | Williamson Ether Synthesis, Esterification | Alter lipophilicity, create prodrugs |

| Butyl Chain | Shorter/Longer Alkyl Chains, Branched Alkyls | Grignard reaction with modified aldehydes | Probe hydrophobic interactions and conformational preferences |

Preparation of Labeled this compound Analogues for Mechanistic Probes

To investigate the mechanism of action, distribution, and metabolism of this compound, the synthesis of isotopically labeled analogues is essential. These labeled compounds serve as powerful tools in various biochemical and pharmacological assays.

Isotopic Labeling: The most common isotopes used for labeling are deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). Deuterium labeling can be achieved by using deuterated reducing agents (e.g., sodium borodeuteride) during the synthesis of the alcohol functionality. ¹³C or ¹⁵N labeling can be introduced by using labeled starting materials, such as ¹³C-labeled Grignard reagents or ¹⁵N-labeled ammonia derivatives in the synthesis of the aminomethyl group.

Fluorescent Labeling: For visualization in cellular or tissue-based assays, a fluorescent tag can be attached to the molecule. This is typically achieved by reacting the primary amine with a fluorescent dye that has a reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate.

Affinity-Based Probes: To identify the biological targets of this compound, affinity-based probes can be synthesized. These probes typically contain a reactive group (e.g., a photo-activatable group like an azide or a diazirine) and a reporter tag (e.g., biotin). Upon binding to the target protein, the reactive group can be activated to form a covalent bond, allowing for the subsequent isolation and identification of the target protein via the reporter tag.

| Type of Label | Isotope/Tag | Purpose of Labeling | Synthetic Strategy |

| Isotopic | ²H, ¹³C, ¹⁵N | Mechanistic studies, metabolic profiling, quantitative analysis (e.g., mass spectrometry) | Use of isotopically labeled reagents or starting materials |

| Fluorescent | Fluorescein, Rhodamine | Cellular imaging, localization studies | Coupling of a fluorescent dye to the primary amine |

| Affinity-Based | Photo-activatable group, Biotin | Target identification and validation | Introduction of a linker containing the reactive group and reporter tag |

Combinatorial Synthesis and Library Generation of this compound Derivatives

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds for high-throughput screening. nih.govrjptonline.org The structure of this compound is well-suited for a combinatorial approach, allowing for the systematic variation of multiple substituents.

A common strategy for combinatorial library synthesis is parallel synthesis , where reactions are carried out in parallel in a multi-well plate format. researchgate.net For the this compound scaffold, a divergent synthetic approach can be employed. Starting from a common intermediate, different building blocks can be introduced in a stepwise manner to generate a library of final compounds.

For example, a key intermediate could be a protected amino alcohol. This intermediate can be arrayed in a 96-well plate. In one dimension, a diverse set of carboxylic acids can be added for acylation of the amine. In the other dimension, a variety of alkylating agents can be used for etherification of the alcohol (after deprotection). This "mix-and-match" strategy can rapidly generate a large number of unique derivatives.

Solid-phase synthesis is another powerful technique for library generation. scribd.com The starting material can be attached to a solid support (e.g., a resin bead), and excess reagents and byproducts can be easily removed by filtration. This allows for the use of a large excess of reagents to drive reactions to completion. For the this compound scaffold, the molecule could be tethered to the resin through the hydroxyl group. The amine could then be derivatized, and finally, the product cleaved from the resin.

The design of the combinatorial library is crucial for its success. The building blocks should be chosen to cover a wide range of chemical space, including variations in size, shape, polarity, and charge. Computational tools can be used to design libraries with optimal diversity and drug-like properties.

| Combinatorial Approach | Description | Advantages | Example Application |

| Parallel Synthesis | Reactions are performed in parallel in separate reaction vessels (e.g., 96-well plate). | Rapid generation of a discrete number of compounds, easy purification and characterization. | Acylation of the amine with a diverse set of carboxylic acids in a 96-well format. |

| Solid-Phase Synthesis | The substrate is attached to a solid support, and reactions are carried out in a stepwise manner. | Ease of purification, ability to use excess reagents. | Attachment of the scaffold to a resin via the hydroxyl group, followed by derivatization of the amine. |

| Library Design | The selection of building blocks to maximize chemical diversity and drug-likeness. | Efficient exploration of chemical space, higher probability of identifying hits. | Use of computational filters to select building blocks with desirable physicochemical properties. |

Exploration of Molecular Recognition and Mechanistic Interactions Non Clinical Focus

Ligand-Protein Docking and Molecular Modeling of 2-(Aminomethyl)-1-cyclobutylbutan-1-ol with Receptors and Enzymes

Molecular modeling and ligand-protein docking are powerful computational tools to predict and analyze the binding of a small molecule, such as this compound, to the active or allosteric sites of proteins. These in silico methods provide insights into the binding affinity, mode of interaction, and the conformational changes in both the ligand and the protein upon binding.

The puckered conformation of the cyclobutane (B1203170) ring in this compound introduces a degree of rigidity and a specific three-dimensional geometry that can influence its binding to protein cavities. nih.gov The amino and hydroxyl groups are key functional moieties capable of forming hydrogen bonds, electrostatic interactions, and van der Waals contacts with amino acid residues.

Molecular docking simulations for this compound would typically involve preparing the 3D structure of the ligand and the target protein. The protein target would be chosen based on a hypothesis about the compound's potential biological activity. The docking algorithm would then explore a multitude of possible binding poses of the ligand within the protein's binding site, each scored based on a force field that estimates the binding energy.

Table 1: Hypothetical Docking Simulation Results of this compound with a Putative Kinase Target

| Parameter | Value |

| Target Protein | Hypothetical Kinase XYZ |

| Binding Site | ATP-binding pocket |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | ASP145, LYS72, VAL53, LEU128 |

| Types of Interactions | Hydrogen bonds, salt bridge, hydrophobic interactions |

The results from such simulations can guide the rational design of derivatives of this compound with improved potency and selectivity.

In Vitro Biochemical Assays for Elucidating Specific Molecular Binding and Inhibitory Mechanisms

To experimentally validate the predictions from molecular modeling, a variety of in vitro biochemical assays can be employed. nih.gov These assays are crucial for determining the actual binding affinity and inhibitory activity of this compound against a specific protein target.

For a hypothesized enzyme inhibitor, an initial screening would involve measuring the enzyme's activity in the presence and absence of the compound. If inhibition is observed, further assays would be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

For instance, if this compound were to be investigated as a metallo-γ-lactonase inhibitor, a continuous spectrometric kinetic assay could be utilized. acs.org The initial rate of substrate hydrolysis would be measured at various substrate and inhibitor concentrations. A Dixon plot or Lineweaver-Burk plot would then be used to elucidate the mechanism of inhibition.

Table 2: Illustrative Data from an In Vitro Enzyme Inhibition Assay for this compound

| Substrate Concentration (mM) | Inhibitor Concentration (µM) | Initial Velocity (µM/s) |

| 0.5 | 0 | 10.2 |

| 0.5 | 10 | 6.8 |

| 1.0 | 0 | 18.5 |

| 1.0 | 10 | 12.3 |

| 2.0 | 0 | 30.1 |

| 2.0 | 10 | 20.0 |

Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide direct measurement of the binding affinity (Kd) and the kinetics of binding and dissociation.

Use of this compound as a Chemical Probe for Biological Pathway Dissection

A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a biological system. For this compound to be considered a useful chemical probe, it would need to demonstrate high potency, selectivity, and a well-characterized mechanism of action against a particular target.

Assuming that this compound is found to be a potent and selective inhibitor of a specific enzyme, it could be used to dissect the role of that enzyme in a cellular pathway. For example, if the enzyme is involved in a signaling cascade, treating cells with the compound and observing the downstream effects could help to elucidate the pathway's architecture and function.

To enhance its utility as a probe, derivatives of this compound could be synthesized. These might include a version with a fluorescent tag for visualization in cellular imaging experiments, or a version with a reactive group for covalent labeling and identification of the target protein. A "negative control" analog, structurally similar but inactive, would also be valuable to ensure that the observed biological effects are due to the intended target inhibition.

Integration of this compound into Supramolecular Assemblies and Material Science Applications

The rigid and defined geometry of the cyclobutane ring makes it an attractive building block for supramolecular chemistry and material science. mdpi.com The ability of the amino and hydroxyl groups in this compound to participate in hydrogen bonding suggests its potential for self-assembly into ordered structures. nih.gov

In material science, the incorporation of this compound into polymers could impart unique properties. For instance, its integration into a polyester or polyamide backbone could introduce a degree of rigidity and thermal stability. nih.gov The amino group also provides a handle for further functionalization, allowing for the creation of materials with tailored properties for applications such as drug delivery, biosensing, or catalysis.

Role as a Privileged Scaffold for Developing New Chemical Entities

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity. mdpi.com The cyclobutane ring is considered a privileged scaffold in medicinal chemistry due to its presence in a number of bioactive molecules and its ability to confer favorable pharmacological properties. researchgate.netresearchgate.netplu.mx The three-dimensional nature of the cyclobutane ring allows for the exploration of chemical space that is often inaccessible to more traditional flat, aromatic scaffolds. nih.gov

The this compound structure can be viewed as a privileged scaffold. The cyclobutane core provides a rigid platform for the precise positioning of the aminomethyl and butan-1-ol substituents. This allows for the systematic modification of these substituents to optimize interactions with a variety of biological targets.

By creating a library of compounds based on this scaffold, researchers can screen for activity against a wide range of proteins, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. The identification of "hits" from such a library can then serve as starting points for the development of new chemical entities with potential therapeutic applications. The inherent "drug-like" properties of such scaffolds, including their synthetic accessibility and potential for favorable ADME (absorption, distribution, metabolism, and excretion) properties, make them highly valuable in drug discovery. mdpi.com

Future Prospects and Emerging Research Areas for 2 Aminomethyl 1 Cyclobutylbutan 1 Ol

The chemical compound 2-(Aminomethyl)-1-cyclobutylbutan-1-ol, characterized by its distinct amino alcohol structure and a cyclobutyl moiety, represents a class of molecules with significant, albeit largely unexplored, potential. While specific research on this exact compound is not widespread, its structural features place it at the nexus of several cutting-edge areas in chemical science. The future prospects for this and similar molecules are intrinsically linked to advancements in computational chemistry, materials science, and synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Aminomethyl)-1-cyclobutylbutan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally similar aminomethyl alcohols (e.g., (S)-2-Amino-4-phenylbutan-1-ol) often involves reductive amination or nucleophilic substitution reactions under controlled pH and temperature. For cyclobutyl derivatives, protecting group strategies (e.g., tert-butoxycarbonyl [Boc]) may stabilize reactive intermediates. Reaction optimization should include monitoring by TLC or LC-MS to track intermediate formation and minimize side products .

Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can resolve stereochemistry via coupling constants and NOE experiments (e.g., for cyclobutyl ring conformation) .

- Chiral HPLC or CE : To separate enantiomers, use chiral stationary phases (e.g., amylose-based columns) with mobile phases optimized for polar amines .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, while LC-MS detects impurities at ppm levels .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–4 weeks. Monitor degradation via HPLC .

- pH Stability : Test solubility and decomposition in buffers (pH 1–12) to identify labile functional groups (e.g., amine or alcohol oxidation) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Conflicting reactivity data (e.g., in SN2 vs. elimination pathways) may arise from steric hindrance of the cyclobutyl group. Computational modeling (DFT or MD simulations) can predict transition states and regioselectivity. Experimental validation via kinetic studies under inert atmospheres (to exclude oxidation) is recommended .

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP or salen complexes) in hydrogenation or amination reactions can yield enantiomerically pure product. For example, Rhodium(I)-catalyzed asymmetric hydrogenation of ketones has been used for similar amino alcohols, with ee >95% achieved via ligand screening .

Q. What in silico approaches predict the biological activity or toxicity profile of this compound?

- Methodological Answer :

- QSAR Modeling : Train models using databases (e.g., PubChem or ChEMBL) to correlate structural features (e.g., logP, H-bond donors) with activity/toxicity .

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., GPCRs or enzymes) .

Experimental Design & Data Analysis

Q. How should researchers design experiments to investigate the compound’s role in modulating enzyme activity?

- Methodological Answer :

- Kinetic Assays : Measure enzyme inhibition (IC₅₀) via spectrophotometric methods (e.g., NADH oxidation for dehydrogenases). Include positive/negative controls (e.g., known inhibitors) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry between the compound and target protein .

Q. What statistical methods are appropriate for analyzing contradictory solubility data in polar vs. non-polar solvents?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to identify solvent parameters (e.g., dielectric constant, Hansen solubility parameters) driving discrepancies. Validate with experimental solubility measurements using shake-flask or HPLC methods .

Safety & Handling in Research Settings

Q. What personal protective equipment (PPE) is critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.